Bis(3-hydroxyphenyl)arsinic acid

Description

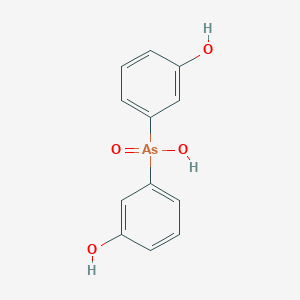

Bis(3-hydroxyphenyl)arsinic acid is an organoarsenic compound characterized by two 3-hydroxyphenyl groups bonded to an arsenic acid core (AsO(OH)₂). This structure confers unique physicochemical properties, including moderate water solubility and the capacity for hydrogen bonding due to its hydroxyl groups. Its synthesis typically involves arsenic acid derivatives reacting with phenolic precursors under controlled conditions, analogous to methods described for di(3-aminophenyl)arsinesulfide .

Properties

CAS No. |

6308-62-9 |

|---|---|

Molecular Formula |

C12H11AsO4 |

Molecular Weight |

294.13 g/mol |

IUPAC Name |

bis(3-hydroxyphenyl)arsinic acid |

InChI |

InChI=1S/C12H11AsO4/c14-11-5-1-3-9(7-11)13(16,17)10-4-2-6-12(15)8-10/h1-8,14-15H,(H,16,17) |

InChI Key |

PEFLKZPCHKVMLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-hydroxyphenyl)arsinic acid typically involves the reaction of arsenic trioxide with phenol derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between arsenic trioxide and 3-hydroxyphenylboronic acid. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxyphenyl)arsinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic pentoxide derivatives.

Reduction: Reduction reactions can convert it to arsenic trioxide derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .

Scientific Research Applications

Bis(3-hydroxyphenyl)arsinic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other arsenic-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of bis(3-hydroxyphenyl)arsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

A. Ethyl (3-hydroxyphenyl) carbamate

- Structure : A carbamate ester with a 3-hydroxyphenyl group.

- Properties : Exhibits high retention time (chromatographic analysis) and moderate molecular weight (inferred from benzamide derivatives in the same study) .

- Biological Relevance: Found in P.

B. Di(3-aminophenyl)arsinesulfide

- Structure: Two 3-aminophenyl groups bonded to an arsenic-sulfide core.

- Properties : Forms soluble sulfate salts (e.g., [(H₂N.C₆H₄)₂As]₂S·2H₂SO₄) and reacts with bromine to yield brominated arsinic acids. Melting point: 110°C .

- Key Difference: Replacement of hydroxyl groups with amino groups enhances solubility in acidic conditions but reduces stability under oxidative stress.

C. 3,4,5-Trihydroxy-6-{[3-(3-hydroxyphenyl)propanoyl]oxy}oxane-2-carboxylic Acid

- Structure : A glycoside derivative with a 3-hydroxyphenyl moiety.

- Properties: Classified as an organooxygen compound; observed in microbial metabolomes with elevated concentrations in stressed samples (e.g., 3.278 in R1) .

- Comparison: Unlike Bis(3-hydroxyphenyl)arsinic acid, this metabolite lacks arsenic but shares bioactivity linked to phenolic groups.

Environmental and Toxicological Profiles

- This compound: Expected to exhibit arsenic-specific toxicity (e.g., enzyme inhibition) but reduced bioavailability compared to simpler arsenicals due to phenolic groups.

- Ethyl (3-hydroxyphenyl) carbamate : Lower toxicity inferred from natural occurrence but unquantified ecotoxicological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.